4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane is a boronic ester compound that has garnered significant interest in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane typically involves the reaction of a biphenyl derivative with a boronic ester precursor. One common method includes the use of 4-bromo-1,1’-biphenyl, which undergoes a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, resulting in the formation of the desired boronic ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to yield boron-containing alcohols.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, boron-containing alcohols, and various substituted biphenyl derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of stable boron-carbon bonds. The boronic ester group acts as a versatile intermediate that can undergo various transformations, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 1,1’-Biphenyl, 2,2’,5,5’-tetramethyl-
- Benzene, 1,2,4,5-tetramethyl-
Uniqueness
4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane is unique due to its stability and versatility in forming carbon-carbon bonds. Its boronic ester group provides a reactive site that can be easily manipulated under mild conditions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-phenylcyclohexen-1-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BO2/c1-17(2)18(3,4)21-19(20-17)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-9,12,15H,10-11,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSHTDMLLXFEMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461368 | |
Record name | 4,4,5,5-Tetramethyl-2-([1,2,3,6-tetrahydro[1,1'-biphenyl]]-4-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287944-05-2 | |
Record name | 4,4,5,5-Tetramethyl-2-([1,2,3,6-tetrahydro[1,1'-biphenyl]]-4-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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